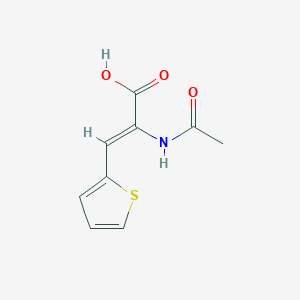
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid
Vue d'ensemble
Description
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid, also known as ATPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATPT belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.
Mécanisme D'action
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation. 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid specifically inhibits the activity of COX-2 enzymes, which are induced during inflammation. By inhibiting COX-2 activity, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid reduces the production of prostaglandins and thus reduces inflammation. 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid also exerts its analgesic and antipyretic effects by inhibiting the activity of prostaglandins, which are responsible for pain and fever.
Effets Biochimiques Et Physiologiques
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been found to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has also been found to reduce the levels of reactive oxygen species (ROS), which are responsible for oxidative stress and inflammation. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been found to increase the levels of antioxidants such as glutathione, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid in lab experiments is its specificity for COX-2 enzymes, which allows for targeted inhibition of inflammation. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been found to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid. One direction is to further investigate its potential in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, future research could focus on developing more efficient synthesis methods for 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid and improving its solubility in water.
Applications De Recherche Scientifique
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has shown potential in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has also been studied for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been studied for its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
Propriétés
IUPAC Name |
(Z)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYLBBHMKLRLOF-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CS1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



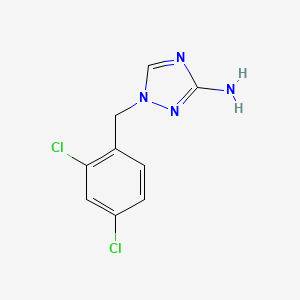
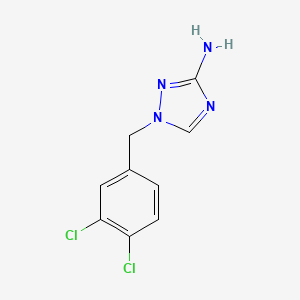
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)

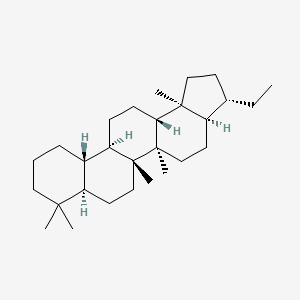
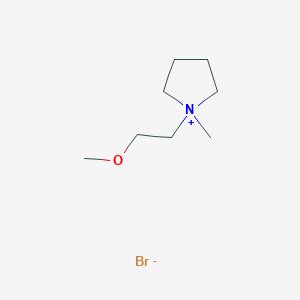
![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)
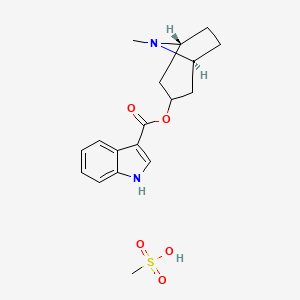
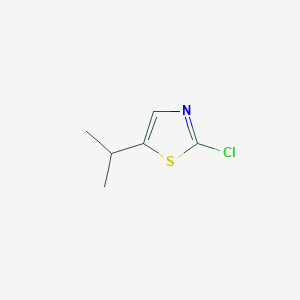
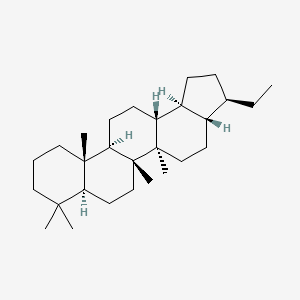
![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)
![5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286978.png)
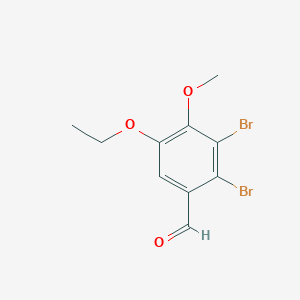
![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)